3,5,5-Trimethyl-5,6-dihydro-2H-1,4-oxazin-2-one
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Overview
Description
3,5,5-Trimethyl-5,6-dihydro-2H-1,4-oxazin-2-one is an organic compound with the molecular formula C8H13NO2 It is a heterocyclic compound containing an oxazine ring, which is a six-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-5,6-dihydro-2H-1,4-oxazin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,5,5-trimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base can lead to the formation of the desired oxazine ring .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyl-5,6-dihydro-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3,5,5-Trimethyl-5,6-dihydro-2H-1,4-oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-5,6-dihydro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The oxazine ring can participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one, 5,6-dihydro-3,5,5-trimethyl-: Similar in structure but contains a pyran ring instead of an oxazine ring.
2H-Pyran, 3,4-dihydro-: Another related compound with a pyran ring.
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Contains a dithiazine ring, showing structural similarities.
Uniqueness
3,5,5-Trimethyl-5,6-dihydro-2H-1,4-oxazin-2-one is unique due to its oxazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
53153-46-1 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3,3,5-trimethyl-2H-1,4-oxazin-6-one |
InChI |
InChI=1S/C7H11NO2/c1-5-6(9)10-4-7(2,3)8-5/h4H2,1-3H3 |
InChI Key |
KDNTYUDMNKXLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(COC1=O)(C)C |
Origin of Product |
United States |
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